![molecular formula C16H16N4O2 B2413447 9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 537002-22-5](/img/structure/B2413447.png)
9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of triazoloquinazoline . Triazoloquinazolines have been studied for their potential anticancer activity . They are designed and synthesized to target PCAF (P300/CBP-associated factor), a potential therapeutic strategy for the treatment of cancer .
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system of a potent triazolophthalazine inhibitor of the PCAF bromodomain . A set of sixteen triazoloquinazoline derivatives were designed, synthesized, and investigated for their anticancer activity against four human cancer cell lines .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by elemental analysis and spectral IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of intermediates with hydrazine hydrate, 2-aminobenzimidazole, 3-methyl-5-amino pyrazole, and 3-amino-1,2,4-triazole .Physical And Chemical Properties Analysis
The basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied . They show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% .Applications De Recherche Scientifique
Energetic Materials
The compound could be used in the development of energetic materials . It exhibits excellent insensitivity toward external stimuli and a very good calculated detonation performance . This suggests its potential use as a secondary explosive .
Heat-Resistant Explosives
The compound has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance . These properties outperform all current heat-resistant explosives, indicating its significant potential as a heat-resistant explosive .
Primary Explosives
Certain derivatives of the compound are very sensitive but exhibit excellent calculated detonation performance . These features suggest strong possibilities for applications as primary explosives .
Semiconductor Properties
The compound exhibits ambipolar semiconductor properties with charge carrier mobilities ranging from 10^−4 to 10^−6 cm^2 V^−1 s^−1 . This suggests its potential use in the field of electronics .
Antifungal Applications
The compound has shown significant anti-fungal activity . It has been found to inhibit spore germination and cause some wrinkles and dents on the surface of mycelia .
High-Energy-Density Material
The compound has high density, acceptable decomposition temperature, low sensitivities, and excellent detonation velocity and pressure . This suggests that it has the potential to be used as a high-energy-density material .
Anticancer Drug
Some derivatives of the compound have demonstrated comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug . This suggests its potential use in the treatment of cancer .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-22-11-5-2-4-10(8-11)15-14-12(6-3-7-13(14)21)19-16-17-9-18-20(15)16/h2,4-5,8-9,15H,3,6-7H2,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMIIULMWQOTRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CCCC3=O)NC4=NC=NN24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

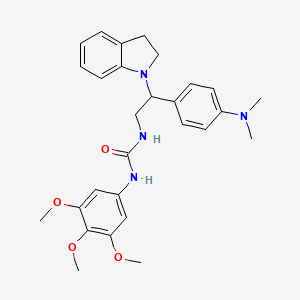
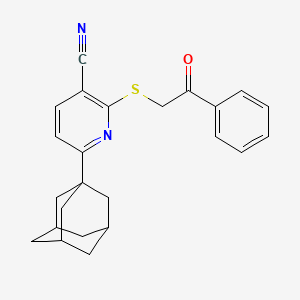
![2-(4-Chlorophenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone](/img/structure/B2413367.png)
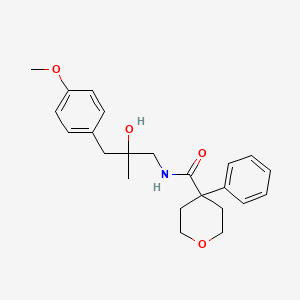
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2413369.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2413370.png)
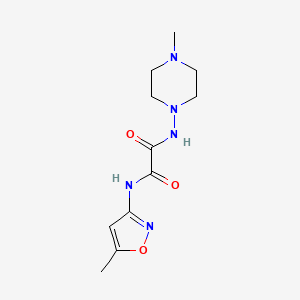
![2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B2413378.png)
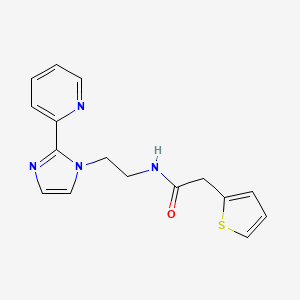
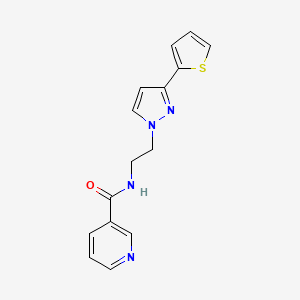
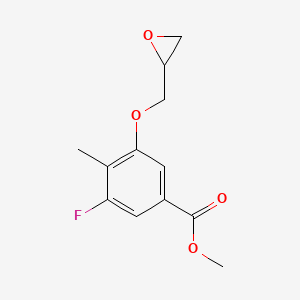
![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2413384.png)
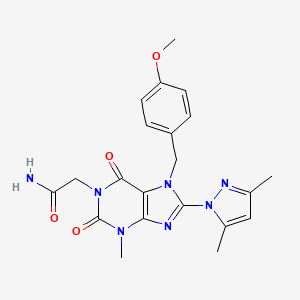
![2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid](/img/structure/B2413387.png)